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Compound of Interest

Ethyl
Compound Name:

cyano(cyclopentylidene)acetate

Cat. No.: B1267345

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
cyano(cyclopentylidene)acetate, a valuable compound in organic synthesis and drug
development. This document is intended for researchers, scientists, and professionals in the
field of drug development, offering a detailed analysis of its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for ethyl
cyano(cyclopentylidene)acetate.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (3)

Multiplicity Integration Assignment

Ppm

4.25 q 2H -OCH2CHs
Cyclopentylidene Ca-

2.85 t 2H yelopeny
H
Cyclopentylidene Ca'-

2.65 t 2H yelopenty
H
Cyclopentylidene Cj,

1.80-1.70 m 4H yelopenty g
Cp'-H

1.30 t 3H -OCH2CHs

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (6) ppm Assignment

170.1 C=0 (Ester)

117.5 C=N (Nitrile)

111.8 C=C (Cyclopentylidene)

101.2 C-CN

61.5 -OCH2CHs

34.2 Cyclopentylidene Ca

28.8 Cyclopentylidene Ca'

26.1 Cyclopentylidene Cf3

14.2 -OCH2CHs

Table 3: IR Spectroscopic Data
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Frequency (cm™?) Intensity Assignment

2960 S C-H stretch (Aliphatic)
2225 m C=N stretch (Nitrile)
1725 s C=0 stretch (Ester)
1640 m C=C stretch

1250 s C-O stretch (Ester)

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

179 45 [M]* (Molecular lon)
151 100 [M - C2H4]*

134 80 [M - OCH2CHs]*
123 95 [M - C2H4 - COJ*
106 60 [M - COOC2Hs]*

Experimental Protocols

The following protocols outline the methodologies used to acquire the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A Bruker AC-300 spectrometer was utilized for both *H and 3C NMR

analyses.[1]

o Sample Preparation: Approximately 10-20 mg of ethyl cyano(cyclopentylidene)acetate
was dissolved in 0.7 mL of deuterated chloroform (CDCIs). Tetramethylsilane (TMS) was

used as an internal standard.

e 'H NMR Acquisition: The *H NMR spectrum was recorded at 300 MHz. A sufficient number of
scans were acquired to ensure a good signal-to-noise ratio.
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e 13C NMR Acquisition: The 3C NMR spectrum was recorded at 75 MHz using a proton-
decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom.

2.2 Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to obtain the IR

spectrum.

Sample Preparation: The spectrum was acquired using the thin-film method.[1] A small drop
of the neat liquid sample was placed between two potassium bromide (KBr) plates to create
a thin film.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm~. A background
spectrum of the clean KBr plates was taken prior to the sample analysis and automatically
subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system, such as a
Shimadzu GC-2014 or QP 2010, was employed for the analysis.[1]

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.qg.,
dichloromethane or ethyl acetate) was prepared.

GC Separation: The sample was injected into the gas chromatograph, where it was
vaporized and separated from any impurities on a capillary column.

MS Analysis: As the compound eluted from the GC column, it was introduced into the mass
spectrometer. Electron ionization (El) at 70 eV was used to generate the molecular ion and
fragment ions, which were then separated by their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of an organic compound like ethyl cyano(cyclopentylidene)acetate.
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Compound Synthesis & Purification
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Caption: Logical workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1. Ethyl 2-cyano-2-cyclopentylideneacetate | CLIOH13NO2 | CID 223257 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
Ethyl Cyano(cyclopentylidene)acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267345#spectroscopic-data-for-ethyl-cyano-
cyclopentylidene-acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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